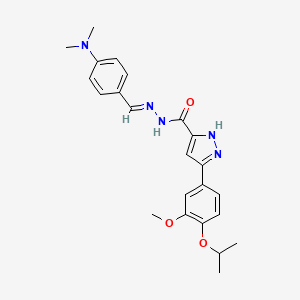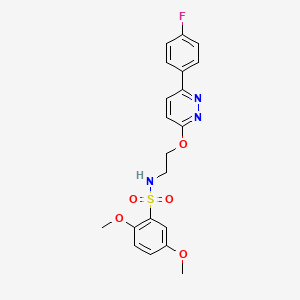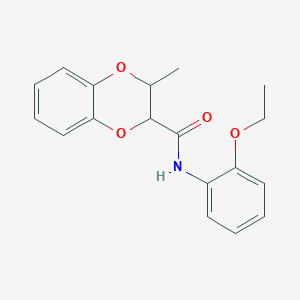![molecular formula C20H21ClF3N5O B2904724 3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-01-6](/img/structure/B2904724.png)
3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H21ClF3N5O and its molecular weight is 439.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Compounds related to "3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine" have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. A study by Hafez et al. (2016) developed a series of novel pyrazole derivatives that exhibited significant anticancer activity against reference drugs and demonstrated good to excellent antimicrobial activities. This research suggests that modifications of the pyrazolo[1,5-a]pyrimidine scaffold could lead to potent antimicrobial and anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
Another aspect of research focuses on the synthesis methodologies and characterization of related compounds. For example, Kaping et al. (2020) developed a simple and efficient synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound, showcasing a green chemistry approach to obtaining these compounds. The structural confirmation through X-ray crystallography further ascertains the regioselectivity of the synthetic reactions, providing a basis for the precise synthesis of desired derivatives (Kaping, Helissey, & Vishwakarma, 2020).
Discovery and Characterization of Novel Agonists
Research by Sato et al. (2016) identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This study highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in modulating G protein–coupled receptors, opening avenues for the development of new therapeutic agents (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial Synthesis Approaches
Desai et al. (2016) synthesized novel derivatives containing pyrazole, pyrimidine, and morpholine analogues, evaluating their antimicrobial activity against various bacterial and fungal strains. The study emphasizes the importance of structural modifications in enhancing antimicrobial properties and provides insights into structure-activity relationships (Desai, Patel, & Dave, 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O/c1-13-12-16(25-6-7-28-8-10-30-11-9-28)29-19(26-13)17(18(27-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,25H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOARDSIMTWMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![(3,3-Difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2904644.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)


![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)
![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)
![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)
![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

